molecular formula C24H26O3S B563648 2-[(R)-benzhydrylsulfinyl]acetic acid;cumene CAS No. 112245-25-7

2-[(R)-benzhydrylsulfinyl]acetic acid;cumene

Cat. No.: B563648
CAS No.: 112245-25-7
M. Wt: 394.529
InChI Key: NIQNWUAAOBAEOI-FSRHSHDFSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[®-benzhydrylsulfinyl]acetic acid typically involves the reaction of benzhydryl sulfoxide with acetic acid under controlled conditions. One common method is the oxidation of benzhydryl sulfide to benzhydryl sulfoxide, followed by the reaction with acetic acid. The reaction conditions often include the use of oxidizing agents such as hydrogen peroxide or sodium periodate, and the process is carried out at room temperature to moderate temperatures to ensure optimal yield and purity .

Industrial Production Methods

In industrial settings, the production of 2-[®-benzhydrylsulfinyl]acetic acid may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher efficiency and scalability. The use of catalysts and advanced purification techniques further enhances the production process, ensuring the compound meets the required standards for various applications .

Chemical Reactions Analysis

Types of Reactions

2-[®-benzhydrylsulfinyl]acetic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfone derivatives, reduced sulfides, and various substituted aromatic compounds. These products have diverse applications in organic synthesis and industrial processes .

Scientific Research Applications

2-[®-benzhydrylsulfinyl]acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[®-benzhydrylsulfinyl]acetic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfoxide group can act as an electron-withdrawing group, influencing the reactivity of the compound. This interaction can modulate the activity of enzymes, leading to various biological effects. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its mechanism of action, affecting its stability and reactivity in different environments .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[®-benzhydrylsulfinyl]acetic acid is unique due to its specific structural features, which confer distinct reactivity and biological activity.

Properties

IUPAC Name

2-[(R)-benzhydrylsulfinyl]acetic acid;cumene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3S.C9H12/c16-14(17)11-19(18)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13;1-8(2)9-6-4-3-5-7-9/h1-10,15H,11H2,(H,16,17);3-8H,1-2H3/t19-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIQNWUAAOBAEOI-FSRHSHDFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1.C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=CC=C1.C1=CC=C(C=C1)C(C2=CC=CC=C2)[S@](=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80858102
Record name [(R)-Diphenylmethanesulfinyl]acetic acid--(propan-2-yl)benzene (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112245-25-7
Record name [(R)-Diphenylmethanesulfinyl]acetic acid--(propan-2-yl)benzene (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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